molecular formula C20H24N4O3S2 B2530892 4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide CAS No. 692762-31-5

4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide

货号 B2530892
CAS 编号: 692762-31-5
分子量: 432.56
InChI 键: GRKOVEJRBFKQCB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide, also known as DBIBB, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has been shown to have promising effects in various disease models.

作用机制

The mechanism of action of 4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide is not fully understood, but it is thought to involve the inhibition of MMPs. MMPs are involved in the breakdown of extracellular matrix proteins, which play a role in tissue remodeling and repair. The inhibition of MMPs by this compound may prevent the degradation of extracellular matrix proteins, leading to the preservation of tissue integrity. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus by targeting a specific viral protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in disease models. In cancer models, this compound has been shown to inhibit tumor growth and metastasis. In arthritis models, this compound has been shown to reduce inflammation and joint damage. In cardiovascular disease models, this compound has been shown to reduce atherosclerotic plaque formation and improve vascular function. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus.

实验室实验的优点和局限性

4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily verified using standard analytical techniques. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, this compound has some limitations. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.

未来方向

There are several future directions for the study of 4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide. One potential direction is the development of this compound-based drugs for the treatment of cancer, arthritis, and cardiovascular diseases. Additionally, the study of this compound in viral infections, such as hepatitis C, could lead to the development of new antiviral drugs. Further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Additionally, the study of this compound in combination with other drugs could lead to the development of more effective treatment options for various diseases.

合成方法

The synthesis of 4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide involves the reaction of 6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-amine with 4-(dimethylamino)benzoyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid with a purity of over 95%. The synthesis of this compound is relatively simple and can be performed in a standard laboratory setting.

科学研究应用

4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide has been shown to have potential therapeutic applications in various disease models. It has been studied for its anti-inflammatory, anticancer, and antiviral properties. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs have been implicated in various diseases, including cancer, arthritis, and cardiovascular diseases. This compound has also been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.

属性

IUPAC Name

4-(dimethylamino)-N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S2/c1-13(2)12-21-29(26,27)16-9-10-17-18(11-16)28-20(22-17)23-19(25)14-5-7-15(8-6-14)24(3)4/h5-11,13,21H,12H2,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKOVEJRBFKQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。